molecular formula C10H9Cl4NO3S B3858166 4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene

4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene

Cat. No.: B3858166
M. Wt: 365.1 g/mol
InChI Key: ITELLEYGUPAMJF-UHFFFAOYSA-N
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Description

4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted benzene ring, a trichloromethyl group, and an oxazolidinyl sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene typically involves multiple steps. One common method includes the chlorination of a benzene derivative followed by the introduction of the trichloromethyl group. The oxazolidinyl sulfonyl group is then added through a series of reactions involving sulfonation and cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These methods are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the trichloromethyl group, converting it to a less chlorinated form.

    Substitution: The chloro group on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl group and the oxazolidinyl sulfonyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzotrichloride: Similar in having a trichloromethyl group attached to a benzene ring.

    4-Chlorobenzotrichloride: Shares the chloro-substituted benzene ring and trichloromethyl group.

    1,3-Bis(trichloromethyl)benzene: Contains two trichloromethyl groups on a benzene ring.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl4NO3S/c11-7-1-3-8(4-2-7)19(16,17)15-5-6-18-9(15)10(12,13)14/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITELLEYGUPAMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene
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4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene
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4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene
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4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene
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4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene
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4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene

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